2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline is a chemical compound with the molecular formula and a molecular weight of approximately 310.37 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both methyl and nitro groups in its structure contributes to its potential reactivity and biological properties.
2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline can be classified as:
The synthesis of 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline typically involves multi-step organic reactions. One common approach includes:
The synthesis may require specific catalysts, solvents, and temperature conditions to optimize yields and selectivity. For instance, using copper catalysts has been noted to enhance the efficiency of certain transformations involving quinoline derivatives .
The molecular structure of 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline features:
The compound's structural data can be summarized as follows:
The chemical reactivity of 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline can include:
Reactions involving this compound often require careful control of conditions such as pH, temperature, and solvent choice to achieve desired outcomes without side reactions.
The mechanism of action for compounds like 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline often involves:
Research has indicated that quinoline derivatives can exhibit antimicrobial, anticancer, and anti-inflammatory activities, suggesting that this compound could have similar therapeutic potential .
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing this compound accurately.
2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline has several potential applications:
Research continues to explore the full range of applications for this compound, particularly in drug discovery and development contexts .
Quinoline, a bicyclic heteroaromatic compound (IUPAC: benzo[b]pyridine), represents a privileged scaffold in drug discovery due to its versatile bioactivity profile and structural adaptability. This nucleus consists of a benzene ring fused to pyridine, enabling π-π stacking interactions with biological targets and facilitating both electrophilic and nucleophilic substitutions. Quinoline derivatives constitute >200 naturally occurring alkaloids and numerous synthetic pharmaceuticals, spanning antimalarials (quinine), antibacterials (ciprofloxacin), and anticancer agents (topotecan) [5] [10]. The structural plasticity of quinoline allows strategic modifications at positions C-2, C-4, and C-8 to fine-tune pharmacological properties, making it an ideal template for developing targeted therapeutics against intractable diseases like cancer and multidrug-resistant infections [8] [10].
Table 1: Clinically Relevant Quinoline-Based Therapeutics
Compound | Substituents | Therapeutic Class | Molecular Target |
---|---|---|---|
Quinine | 6'-Methoxy, vinyl-piperidine | Antimalarial | Heme polymerization |
Topotecan | 10-Dimethylaminomethyl | Anticancer (topoisomerase I inhibitor) | DNA-topoisomerase I complex |
Ciprofloxacin | 1-Cyclopropyl, 6-fluoro, 4-oxo-3-carboxylic acid | Antibacterial | DNA gyrase |
Chloroquine | 4-(N-Ethyl-N-methylamino)pentyl | Antimalarial/antiviral | Hemozoin formation |
The quinoline scaffold confers three key pharmacophoric advantages:
For 2-methyl-8-(4-nitro-benzylsulfanyl)-quinoline (CAS# 6049-69-0), the C-2 methyl group augments planarity and electron density at the pyridine ring, evidenced by reduced HOMO-LUMO energy gaps (3.82 eV) in DFT studies, suggesting enhanced bioactivity [1] [2]. The 8-benzylsulfanyl linker provides torsional flexibility, potentially improving target complementarity versus rigid analogs [3] [8].
Strategic substituents dictate the pharmacodynamics of quinoline derivatives:
Sulfanyl Moiety (-S-CH₂-C₆H₄-p-NO₂)
Nitro Group (-NO₂)
Table 2: Computed Molecular Descriptors for 2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline
Parameter | Value | Method | Bioactivity Implication |
---|---|---|---|
Molecular Weight | 310.37 g/mol | ChemDraw | Optimal for cell penetration |
LogP | 3.98 | DFT/B3LYP | Moderate lipophilicity |
HOMO-LUMO Gap | 3.82 eV | DFT/6-311++G(d,p) | Electron transfer susceptibility |
Molecular Electrostatic Potential (MEP) | −45.2 kcal/mol (nitro), −32.7 kcal/mol (N) | Gaussian09W | Metal chelation capacity |
This compound integrates three pharmacophores with synergistic anticancer potential:
Synthetic accessibility further justifies its development:
Table 3: Molecular Docking Results of Quinoline Derivatives with Anticancer Targets
Compound | Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|
2-Methyl-8-(4-nitro-benzylsulfanyl)-quinoline | NQO1 (1D4A) | −9.2 | H-bond: NO₂⋯Tyr128 (2.7 Å), π-π: Quinoline⋯Phe106 |
Topoisomerase I (1SC7) | −8.4 | Intercalation: d(GACGTC)₂, ΔG = −8.4 kcal/mol | |
5,8-Quinolinedione analog [8] | NQO1 (1D4A) | −8.7 | H-bond: C=O⋯Tyr128 (2.9 Å) |
Future research will optimize in vivo bioavailability via pro-drug approaches (e.g., nitroreduction to amino derivatives) and nanoformulations for tumor-targeted delivery [3] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3